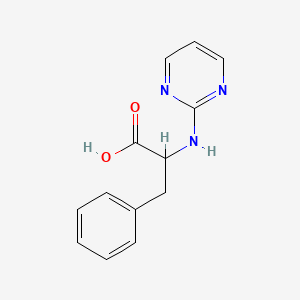

N-pyrimidin-2-ylphenylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZYRZYVLZTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrimidin 2 Ylphenylalanine and Analogues

Strategies for C-N Bond Formation

The construction of the N-aryl bond between the pyrimidine (B1678525) ring and the amino group of phenylalanine is the cornerstone of synthesizing N-pyrimidin-2-ylphenylalanine. Transition-metal-catalyzed cross-coupling reactions are reliable methods for forming sp² C-N bonds, providing a direct route to aryl amines. nih.gov Among the most prominent strategies are the Buchwald-Hartwig and Ullmann-type coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for its functional group tolerance and broad substrate scope. tcichemicals.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. tcichemicals.com In the context of N-pyrimidin-2-ylphenylalanine synthesis, this would involve reacting a suitably protected phenylalanine derivative with a 2-halopyrimidine.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents an older but still valuable alternative. Modern advancements in this area have shown that using amino acids, such as L-proline, as promoters can facilitate the CuI-catalyzed coupling of aryl halides with amines or N-containing heterocycles under milder conditions. nih.govacs.orgresearchgate.net These reactions demonstrate excellent functional group tolerance, accommodating moieties like nitro, carboxylate, and ketone groups. acs.org Another innovative approach is the catalytic decarboxylative C-N formation, which uses carboxylic acids as carbon sources and azidoformates as nitrogen sources, catalyzed by systems like Cu(OAc)₂. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are central to the efficient synthesis of N-pyrimidin-2-ylphenylalanine and its analogues, offering high yields and selectivity. These methods primarily include the direct formation of the C-N bond via Buchwald-Hartwig amination and the construction of complex aryl precursors through Suzuki-Miyaura reactions.

Suzuki-Miyaura Reactions for Aryl and Heteroaryl Analogues

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov While it does not directly form the critical C-N bond of the target molecule, it is instrumental in synthesizing complex analogues. For instance, a substituted phenylboronic acid can be coupled with a dihalopyrimidine to create a more elaborate pyrimidine scaffold. This arylated pyrimidine intermediate can then undergo a subsequent C-N coupling reaction with phenylalanine.

The Suzuki reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov Research has demonstrated the successful arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(0) catalyst to generate novel pyrimidine analogues. mdpi.com However, the reaction's efficiency can be influenced by the electronic nature of the substrates; electron-deficient centers, such as the nitrogen atoms in a pyrimidine ring, can sometimes lead to slower reaction rates or lower yields compared to homo-aryl substrates. mdpi.com

Application to Pyrimidine and Phenylalanine Scaffolds

The direct coupling of pyrimidine and phenylalanine scaffolds is most effectively achieved through palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This approach has been successfully applied to synthesize a variety of N-arylpyrimidin-2-amines. mdpi.com The synthesis of N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives has been described in the context of developing VLA-4 integrin antagonists, confirming the viability of coupling these specific scaffolds. nih.gov

In a typical procedure, a 2-halopyrimidine is reacted with a phenylalanine ester (to protect the carboxylic acid) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of reactants and conditions is critical to ensure high coupling efficiency while preserving the stereochemical integrity of the phenylalanine chiral center.

Catalyst Systems and Reaction Conditions Optimization

The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of the catalyst system and reaction parameters. The selection of the palladium source, ligand, base, and solvent all play crucial roles.

For the Buchwald-Hartwig amination of pyrimidine systems, catalyst systems often employ palladium(II) precursors like dichlorobis(triphenylphosphine)palladium(II) in combination with bulky, electron-rich phosphine ligands such as Xantphos. mdpi.com The base is typically a non-nucleophilic species like sodium tert-butoxide or potassium carbonate, and the reaction is often conducted in an inert, anhydrous solvent like toluene or dioxane at elevated temperatures. mdpi.com

For Suzuki-Miyaura reactions involving pyrimidine substrates, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst. mdpi.com Optimization studies have shown that good yields can be obtained using potassium phosphate (K₃PO₄) as the base and 1,4-dioxane as the solvent. mdpi.com The choice of base is critical, as stronger bases at higher pH can lead to unwanted side reactions like protodeboronation, particularly with electron-deficient aryl boronic acids. mdpi.com

Below is an interactive table summarizing typical conditions for these reactions.

| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Yield Range | Reference |

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27% - 82% | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane | 100 °C | Good to Excellent | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 °C | Not specified | nih.gov |

Expedient Synthesis Techniques

One-Pot Reaction Sequences for Streamlined Production

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resources, and yield. While a specific one-pot synthesis for N-pyrimidin-2-ylphenylalanine is not extensively documented, the principles can be applied by combining established reactions for pyrimidine formation with subsequent C-N coupling.

The pyrimidine ring itself is often constructed via a condensation reaction. For example, a three-component reaction involving an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source (like urea or guanidine) can efficiently produce a substituted pyrimidine ring. nih.gov Several catalysts, including L-proline and p-toluenesulfonic acid, have been shown to effectively promote such one-pot condensations, sometimes in environmentally friendly aqueous media or under solvent-free conditions. researchgate.netmdpi.comresearchgate.net

A hypothetical expedient synthesis could involve the one-pot formation of a 2-halopyrimidine derivative, followed by the in-situ introduction of the palladium catalyst, ligand, base, and phenylalanine derivative to complete the C-N coupling in a sequential, one-pot process. This approach would streamline the production of the target compound and its analogues significantly.

Stereoselective Synthesis and Chiral Control

The synthesis of N-pyrimidin-2-ylphenylalanine and its analogues with defined stereochemistry is of significant interest due to the prevalence of such motifs in pharmacologically active compounds. Achieving stereocontrol, particularly at the α-carbon of the amino acid, is a critical challenge. This section details the regiospecific and stereoselective approaches employed in the construction of these chiral molecules.

Structure Activity Relationship Sar Studies of N Pyrimidin 2 Ylphenylalanine Derivatives

Systematic Structural Modifications and Biological Activity Assessment

SAR studies for N-pyrimidin-2-ylphenylalanine and its analogs involve the systematic modification of different parts of the molecule to observe the resulting changes in biological activity. This process allows researchers to identify the key chemical features, or pharmacophores, responsible for the molecule's interaction with its biological target. For this class of compounds, modifications are typically explored at three main positions: the pyrimidine (B1678525) ring, the phenylalanine side chain, and the linker connecting them. acs.org

The assessment of biological activity is a cornerstone of these studies. For instance, in the development of VLA-4 antagonists, the primary measure of a compound's effectiveness is its potency, often expressed as an IC50 value, which indicates the concentration of the compound required to inhibit 50% of the target's activity. nih.gov A lower IC50 value signifies higher potency. By synthesizing a library of derivatives with varied substituents and evaluating their biological activity, researchers can build a comprehensive understanding of the SAR, guiding the design of more effective therapeutic agents. acs.org

Influence of Substituent Variations on Pharmacological Potency

The pharmacological potency of N-pyrimidin-2-ylphenylalanine derivatives is highly sensitive to the nature and position of various substituents. nih.gov Modifications to the pyrimidine core, the phenylalanine side chain, and the linking structure can lead to significant changes in biological activity, highlighting the importance of fine-tuning these elements to achieve optimal efficacy. nih.govacs.org

Impact of Pyrimidine Moiety Substituents

The pyrimidine ring is a critical component of the N-pyrimidin-2-ylphenylalanine scaffold, and its substitution pattern greatly influences biological activity. nih.gov The nitrogen atoms within the pyrimidine core are key features, and their positions are crucial for potency. nih.gov

Studies on related pyrimidine-containing compounds have shown that even subtle changes, such as altering the position of nitrogen atoms within the heterocyclic core, can dramatically affect activity. For example, in a series of SLACK potassium channel inhibitors, replacing a pyrimidine core with a pyridine (B92270) or pyrazine (B50134) analog resulted in a significant loss of potency, indicating that the specific arrangement of heteroatoms is vital for optimal interaction with the target.

Furthermore, the addition of various substituents to the pyrimidine ring can modulate activity. Research on 2-sulfonylpyrimidines has demonstrated that substitution at the 5-position of the ring has the most substantial effect on reactivity. soton.ac.uk Introducing electron-withdrawing groups, such as a trifluoromethyl group, can lead to a massive increase in the reaction rate, which can correlate with biological potency in certain contexts. soton.ac.ukacs.org This highlights the superior reactivity of sulfonyl groups as leaving groups in the pyrimidine series compared to other substituents like halo or methylthio groups. acs.org

Table 1: Effect of Pyrimidine Core and Substituents on Activity

Role of Phenylalanine Side Chain Modifications

The phenylalanine portion of the molecule also offers significant opportunities for modification to enhance potency and selectivity. The structure-activity characteristics of phenylalanine analogs are well-studied, particularly concerning their interaction with amino acid transporters like LAT1. These studies show that modifications to the benzene (B151609) ring of phenylalanine can markedly improve affinity for specific targets.

For instance, introducing a bulky substituent like an iodine atom at the 2-position of the benzene ring can significantly enhance affinity and selectivity for a target, although it may sometimes reduce the transport velocity if the target is a transporter protein. The size and position of halogen substituents on the phenyl ring are critical; larger halogens at the 2-position tend to enhance affinity for certain targets without altering interactions with others, thereby increasing selectivity. In contrast, when the halogen is at the 3-position, affinity can increase for multiple targets as the halogen size increases. These findings underscore the importance of both the size and the location of substituents on the phenylalanine side chain.

Table 2: Influence of Halogen Substitution on Phenylalanine Moiety

Effects of Linker and Core Structure Variations

In a series of pyrimidine-4-carboxamide (B1289416) inhibitors, a systematic modification of the core scaffold was undertaken. acs.org Replacing the pyrimidine ring with pyridyl analogues led to a significant drop in potency, reinforcing the idea that the pyrimidine scaffold itself is optimal for activity in that particular series. acs.org This suggests that the precise geometry and electronic properties conferred by the dual nitrogen atoms of the pyrimidine ring are essential for effective binding to the target. The linker, which in the parent compound is an amine bridge, dictates the spatial orientation of the two aromatic systems. Altering the length, rigidity, or chemical nature of this linker can change this orientation, thereby affecting how the molecule fits into its binding site.

Strategic Introduction of Functional Groups (e.g., Sulfonyl) to Enhance Potency

The strategic introduction of specific functional groups is a common tactic in medicinal chemistry to enhance potency, modulate physicochemical properties, or introduce new binding interactions. The sulfonyl (SO2) group is one such functional group that has been explored in pyrimidine derivatives. nih.gov

Heteroaryl sulfones, particularly 2-sulfonylpyrimidines, have emerged as highly reactive and effective agents for specific chemical interactions, such as the arylation of cysteine residues in proteins. soton.ac.ukacs.org The sulfonyl group is a superior leaving group compared to others, which can be crucial for compounds that act via covalent modification. acs.org In non-covalent inhibitors, the sulfonamide group (a component of the sulfonyl functional class) is a key pharmacophore in many biologically active molecules. nih.gov A series of pyrimidine sulfonamide derivatives were synthesized and showed promising anticancer activity, with their potency being influenced by the structure of the sulfonamide's side chain. nih.gov The introduction of a sulfonyl or sulfonamide group can therefore be a powerful strategy to enhance the biological activity of N-pyrimidin-2-ylphenylalanine derivatives. nih.gov

Conformational Analysis and Bioactivity

Studies on structurally related 1-(2-pyrimidinyl)piperazine derivatives have shown that it is possible to identify a model of the bioactive conformation—the specific 3D arrangement the molecule adopts when it binds to its target. By analyzing the conformations of highly active derivatives, researchers can design a pharmacophore model. This model is composed of a set of features in a specific 3D arrangement that are considered essential for biological activity. For the pyrimidinylpiperazine derivatives, a pharmacophore model with 11 distinct features was proposed to characterize the binding requirements of the receptor. Such analyses are vital for understanding how N-pyrimidin-2-ylphenylalanine derivatives interact with their targets on a molecular level and for designing new compounds with improved, pre-defined binding properties.

Mimicry of Cyclic Peptide Conformations by N-Acyl-L-phenylalanine Derivatives

Research has demonstrated that certain N-acyl-L-phenylalanine derivatives can act as potent VLA-4 antagonists by mimicking the conformation of cyclic peptides. nih.govresearchgate.net This molecular mimicry is a key aspect of their biological activity. nih.gov Scientists started with a cyclic peptide that had moderate potency as a VLA-4 antagonist and developed highly potent, conformationally defined cyclic peptides. researchgate.net Subsequently, it was discovered that acyclic N-acyl phenylalanine derivatives also possessed VLA-4 antagonist activity. researchgate.net

It was hypothesized that these active acylphenylalanines mimic the essential pharmacophores present in the cyclic peptides, allowing them to bind to the same site on VLA-4. researchgate.net A specific series of N-benzylpyroglutamyl-L-phenylalanine derivatives were synthesized and tested for their ability to inhibit the interaction between VCAM-1 and VLA-4. nih.govresearchgate.net A crystal structure of a key intermediate compound confirmed that it adopts a low-energy conformation that closely matches the key pharmacophoric elements of a structurally characterized cyclic peptide antagonist. nih.govresearchgate.net This insight helped guide the optimization strategy for this class of compounds. researchgate.net Potent inhibition was noted in several analogues, with substitutions at the 4-position of the carbamoyl (B1232498) substituent being favored over the 3-position. nih.govresearchgate.net

Correlation between Conformational Preferences and Enantioselectivity

The three-dimensional shape and conformational flexibility of N-acyl-L-phenylalanine derivatives are critical to their biological function and interaction with chiral targets like receptors and enzymes. The spatial arrangement of substituents influences the binding affinity and activity. For instance, in a series of N-benzoyl-4-[(2,6-dichlorobenzoyl)amino]-L-phenylalanine derivatives, disubstitution at the 2- and 6-positions of the N-benzoyl group was found to be favorable for VCAM/VLA-4 antagonist activity. nih.gov This suggests that the conformation dictated by these substitutions is preferred for binding.

The chirality of the amino acid core is also crucial. During the chemical synthesis of related compounds, such as the amidation of N-acetyl-L-phenylalanine, racemization can occur, leading to a mixture of diastereoisomers. mdpi.com This loss of stereochemical purity is often promoted by the base used in the reaction. mdpi.com The formation of different stereoisomers can drastically affect biological activity, as typically only one enantiomer interacts optimally with a biological target. Studies have shown that the choice of reagents and conditions, for example using pyridine as a base, can reduce this racemization, thereby maintaining the desired enantioselectivity of the final product. mdpi.com The conformational preferences of unnatural amino acid residues derived from L-phenylalanine are often studied to guide the synthesis of constrained peptide analogs with desired structural propensities. semanticscholar.org

Correlations between Inhibitory Concentration (IC50) and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. targetmol.com For N-pyrimidinylphenylalanine derivatives, IC50 values are crucial for quantifying their cellular activity as VLA-4 antagonists. Structure-activity relationship (SAR) studies have been conducted on a series of pyrimidine and pyridine-based VLA-4 antagonists to optimize their potency. nih.gov

In these studies, various substitutions were made to the pyrimidine ring to observe the effect on inhibitory activity. The data demonstrates a clear correlation between the chemical structure of the derivatives and their corresponding IC50 values against VLA-4.

Below is a table of IC50 values for a selection of N-(Pyrimidin-4-yl)phenylalanine derivatives, illustrating the impact of different substituents on their potency as VLA-4 antagonists.

| Compound | R¹ Substituent | R² Substituent | IC50 (nM) |

| 1 | H | H | 1200 |

| 2 | Me | H | 130 |

| 3 | Cl | H | 58 |

| 4 | OMe | H | 120 |

| 5 | H | Me | 200 |

| 6 | H | Cl | 110 |

| 7 | H | Br | 120 |

| 8 | H | I | 140 |

| 9 | H | CF₃ | 150 |

| 10 | H | CN | 300 |

| 11 | H | NO₂ | 1400 |

| 12 | H | OMe | 1600 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2002, 12(12), 1595-8. nih.gov

These findings show that small, electron-withdrawing groups at the R¹ position, such as a chloro group (Compound 3), can significantly enhance potency. nih.gov Similarly, modifications at the R² position also modulate the inhibitory activity, though to a different extent. nih.gov This systematic evaluation allows for the rational design of more effective compounds based on the correlation between their structure and cellular inhibitory function.

Molecular Mechanisms and Biological Target Interactions

Interaction with Integrin Receptors

Integrins are a family of transmembrane heterodimeric proteins that mediate cell-cell and cell-extracellular matrix interactions. The α4 subunit of integrins is of particular interest as it can pair with either the β1 or β7 subunit, forming receptors that are critical to the trafficking of leukocytes.

Research has identified N-pyrimidin-2-ylphenylalanine derivatives as antagonists of the Very Late Antigen-4 (VLA-4) integrin, also known as α4β1. VLA-4 is expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a significant role in immune responses and inflammation by facilitating the adhesion and transmigration of these cells from the bloodstream into inflamed tissues.

The primary ligand for VLA-4 on the vascular endothelium is the Vascular Cell Adhesion Molecule-1 (VCAM-1). The interaction between VLA-4 and VCAM-1 is a key step in the inflammatory cascade. Structure-activity relationship (SAR) studies have been conducted on a series of pyrimidine (B1678525) and pyridine-based phenylalanine derivatives to optimize their potency as VLA-4 antagonists. These studies confirm that compounds based on the N-pyrimidinylphenylalanine scaffold are effective inhibitors of the VLA-4 and VCAM-1 interaction.

| Compound Class | Target Receptor | Primary Ligand | Biological Function |

| N-pyrimidinylphenylalanine Derivatives | Very Late Antigen-4 (VLA-4, α4β1) | Vascular Cell Adhesion Molecule-1 (VCAM-1) | VLA-4 Antagonism |

The α4 integrin subunit can also pair with the β7 subunit to form the α4β7 integrin, which guides lymphocytes to the gut. Therapeutic agents that can block both α4β1 and α4β7 are known as dual antagonists. While this mechanism of dual antagonism is established for other therapeutic agents, such as the monoclonal antibody natalizumab, a review of available scientific literature does not specify that N-pyrimidin-2-ylphenylalanine derivatives possess this dual α4β1 and α4β7 receptor antagonism. The primary described activity for this class of small molecules is focused on VLA-4 (α4β1) antagonism.

The antagonism of VLA-4 by N-pyrimidin-2-ylphenylalanine directly modulates the pathways of leukocyte adhesion and migration. The process of leukocyte extravasation into tissues is a multi-step cascade involving initial capture, rolling, firm adhesion, and subsequent transmigration across the endothelium. nih.gov

The VLA-4/VCAM-1 interaction is critical for mediating the firm adhesion of leukocytes to the blood vessel wall. semanticscholar.orgnih.gov By blocking the VLA-4 receptor on leukocytes, N-pyrimidin-2-ylphenylalanine prevents it from binding to VCAM-1 on endothelial cells. patsnap.com This inhibition disrupts the firm adhesion step, thereby reducing the ability of inflammatory cells to migrate out of the vasculature and into sites of inflammation. researchgate.net Studies have demonstrated that VLA-4 can mediate not only firm arrest but also the initial tethering and rolling of leukocytes on VCAM-1 under blood flow conditions. semanticscholar.org Therefore, antagonism of VLA-4 can interfere with multiple stages of the leukocyte adhesion cascade, making it an effective mechanism for modulating inflammatory responses. nih.govbiologists.com

| Step in Leukocyte Migration | Role of VLA-4 / VCAM-1 Interaction | Effect of VLA-4 Antagonism |

| Tethering & Rolling | VLA-4 on leukocytes binds to VCAM-1, mediating initial capture and rolling along the endothelium. semanticscholar.orgnih.gov | Reduces the efficiency of leukocyte capture and rolling. |

| Firm Adhesion | Strengthens the bond between the leukocyte and the vessel wall, leading to cell arrest. semanticscholar.org | Prevents firm adhesion, a critical step for subsequent migration. researchgate.net |

| Transmigration | Facilitates the movement of the leukocyte across the endothelial barrier into the tissue. nih.govnih.gov | Inhibits the infiltration of immune cells into inflamed tissues. researchgate.net |

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2)

A comprehensive review of the scientific literature and available research data did not yield evidence to suggest that N-pyrimidin-2-ylphenylalanine functions as an inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2). The primary mechanism of action identified for this compound and its derivatives is the antagonism of the VLA-4 integrin. Therefore, to maintain scientific accuracy, the following subsections cannot be detailed for this specific compound.

There is no information in the reviewed literature to indicate that N-pyrimidin-2-ylphenylalanine plays a role in the regulation of the p38 signaling pathway.

As there is no evidence linking N-pyrimidin-2-ylphenylalanine to MK-2 inhibition, a discussion of its effects on the downstream effectors and substrates of MK-2 is not applicable.

Implications in Inflammatory-Related Molecular Pathways

Derivatives of N-pyrimidin-ylphenylalanine have been identified as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein that plays a crucial role in cell adhesion and inflammatory responses. Structure-activity relationship (SAR) studies on a series of N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives have been conducted to optimize their potency as VLA-4 antagonists. nih.gov The antagonism of VLA-4 by these compounds interferes with the adhesion of leukocytes to the vascular endothelium, a critical step in the migration of inflammatory cells to sites of inflammation. This mechanism suggests a potential therapeutic application for N-pyrimidin-2-ylphenylalanine derivatives in managing inflammatory conditions.

Modulation of Deubiquitinating Enzymes

The N-pyrimidin-2-ylphenylalanine scaffold has proven to be a fertile ground for the development of potent inhibitors of deubiquitinating enzymes (DUBs), particularly the USP1/UAF1 complex, which is a key regulator of DNA damage response pathways.

USP1/UAF1 Deubiquitinase Inhibition by Derivatives

Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been identified as highly potent inhibitors of the USP1 (ubiquitin-specific protease 1)/UAF1 (USP1-associated factor 1) deubiquitinase complex. nih.gov One of the most notable compounds from this class is ML323, which exhibits nanomolar inhibitory potency against USP1/UAF1. researchgate.netmdpi.com This compound was developed to improve the target selectivity over previously identified inhibitors. mdpi.com ML323 demonstrates remarkable selectivity over a wide range of other DUBs, deSUMOylases, deneddylases, and unrelated proteases, establishing it as a best-in-class chemical probe for studying the function of the USP1/UAF1 complex. mdpi.comsemanticscholar.orgnih.gov The potent and selective inhibition of this complex underscores the druggability of USP1/UAF1 as a molecular target. nih.gov

| Compound | Derivative Class | Potency (IC50) | Selectivity |

| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | 76 nM | High selectivity over 18 other DUBs, deSUMOylase, deneddylase, and 70 unrelated proteases. mdpi.com |

| GW7647 | Phenyl-pyrimidine based | 5 µM | Showed reasonable selectivity against other human USPs and UCH-family DUBs. mdpi.com |

| Pimozide | - | 2 µM | Showed reasonable selectivity against other human USPs and UCH-family DUBs. mdpi.com |

Impact on DNA Damage Response Pathways via Ubiquitination Regulation

The ubiquitination and deubiquitination of proteins are central to the regulation of the DNA damage response (DDR). nih.govnih.gov The USP1/UAF1 complex is a critical regulator within the DDR, responsible for removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 protein (FANCD2). researchgate.netnih.gov In response to DNA damage, PCNA is monoubiquitinated, a modification that is essential for recruiting specialized DNA polymerases involved in translesion synthesis (TLS), a DNA damage tolerance mechanism. nih.gov

Inhibition of USP1/UAF1 by derivatives like ML323 prevents the deubiquitination of PCNA and FANCD2. researchgate.netmdpi.com This leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which serves as a biomarker for target engagement by the inhibitor. nih.gov The sustained ubiquitination of these substrates impairs proper DNA repair, revealing the crucial role of deubiquitination in the Fanconi anemia and TLS pathways. semanticscholar.orgnih.gov Consequently, these inhibitors can potentiate the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells, highlighting a therapeutic strategy for overcoming resistance to platinum-based drugs. nih.govsemanticscholar.orgnih.gov The regulation of ubiquitination by these compounds provides a powerful tool to dissect the complex signaling networks of the DDR. nih.govmdpi.com

Interactions with Other Biological Macromolecules

The structural features of N-pyrimidin-2-ylphenylalanine, combining an aromatic amino acid with a heterocyclic pyrimidine ring, facilitate diverse interactions with biological macromolecules, including the perturbation of protein-protein interactions and the potential for covalent cross-linking.

Perturbation of Protein-Protein Interactions (PPIs)

The ability of small molecules to disrupt or modulate protein-protein interactions is a valuable mechanism for therapeutic intervention. The phenylalanine component of N-pyrimidin-2-ylphenylalanine provides a key structural motif for engaging with protein surfaces. Phenylalanine residues are known to drive highly specific protein-protein interactions, particularly in coiled-coil sequences where they can form stable alpha-helical bundles. nih.gov

The inhibition of the USP1/UAF1 deubiquitinase by N-pyrimidin-2-ylphenylalanine derivatives is a prime example of perturbing a functional protein-protein interaction. The inhibitor molecule interferes with the enzymatic action of the USP1/UAF1 complex on its protein substrates, such as PCNA. This disruption prevents the removal of ubiquitin and alters the downstream signaling cascade, effectively modulating the complex cellular machinery of DNA repair.

Explorations in Pyrimidine-Aromatic Amino Acid Cross-Linking Models

To understand the fundamental chemical reactivity between the pyrimidine and phenylalanine moieties, model systems have been synthesized to explore the possibility of photo-induced cross-linking. acs.orgnih.gov These models typically involve attaching a pyrimidine base (such as thymine, cytosine, or uracil) to the side chain of an aromatic amino acid (phenylalanine, tyrosine, or tryptophan) via a short linker to mimic their proximity in DNA-protein complexes. acs.orgacs.orgfrontiersin.org

Studies on these model systems have demonstrated that photo-cross-linking can occur. acs.orgacs.org For instance, irradiation of thymine/phenylalanine models resulted in the formation of cyclization products. acs.orgacs.org The structures of these adducts suggest that both carbons 5 and 6 of the pyrimidine ring can participate in the cross-linking reaction. acs.orgacs.org However, the quantum yields for these reactions were found to be significantly smaller than for thymine dimer formation. acs.orgnih.govacs.org The reactivity is also highly dependent on the specific pyrimidine base and the relative orientation of the base and the amino acid side chain; for example, a cytosine/phenylalanine model was found to be unreactive. acs.orgacs.org These explorations into model systems provide insight into the potential for covalent bond formation between pyrimidine-containing compounds and proteins under specific conditions. frontiersin.orgnih.gov

Studies with Specific Enzymes (e.g., Neuraminidase, PfDHFR)

There is no available research in the public domain that investigates the interaction of N-pyrimidin-2-ylphenylalanine with the enzymes Neuraminidase or Plasmodium falciparum dihydrofolate reductase (PfDHFR). Consequently, no detailed research findings or data tables on the inhibitory or binding activity of N-pyrimidin-2-ylphenylalanine against these specific enzymes can be provided.

While the pyrimidine and phenylalanine moieties are found in various biologically active compounds, and pyrimidine derivatives, in particular, are known to inhibit a wide range of enzymes, including PfDHFR, there is no specific data linking N-pyrimidin-2-ylphenylalanine to these targets. The biological activity of a molecule is highly dependent on its unique three-dimensional structure and the specific arrangement of its functional groups, and therefore, activity cannot be inferred from its constituent parts alone.

Without experimental data from enzymatic assays, crystallography, or computational modeling studies involving N-pyrimidin-2-ylphenylalanine, any discussion of its potential interactions with Neuraminidase or PfDHFR would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Computational and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as N-pyrimidin-2-ylphenylalanine, and its target protein.

Molecular docking studies can elucidate the binding mode of N-pyrimidin-2-ylphenylalanine within the active site of a target protein. For instance, derivatives of N-pyrimidin-2-ylphenylalanine, such as N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives, have been investigated as antagonists of the VLA-4 integrin nih.gov. Docking simulations of these compounds into the VLA-4 integrin binding site would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to their binding affinity and antagonist activity. The pyrimidine (B1678525) and phenyl rings of N-pyrimidin-2-ylphenylalanine are likely to engage in crucial interactions with amino acid residues in the target's binding pocket.

Similarly, in studies of related 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, molecular docking was used to explore their putative binding modes nih.gov. Such studies for N-pyrimidin-2-ylphenylalanine would help in understanding its potential inhibitory activity against various enzymes. For example, docking N-pyrimidin-2-ylphenylalanine into the active site of cyclin-dependent kinases (CDKs), which are common targets for pyrimidine derivatives, could predict its potential as an anticancer agent by identifying key residue interactions nih.govresearchgate.net.

The predicted interactions from molecular docking can be visualized and analyzed to understand the structural basis of activity. Key interactions for pyrimidine-based compounds often involve hydrogen bonding with the hinge region of kinases or interactions with specific residues in the active site of other enzymes mdpi.com.

Table 1: Predicted Interactions of N-pyrimidin-2-ylphenylalanine with a Hypothetical Kinase Target based on Analog Studies

| Interaction Type | Interacting Moiety of N-pyrimidin-2-ylphenylalanine | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Pyrimidine nitrogen atoms | Hinge region backbone (e.g., Cys, Met) |

| Hydrogen Bond | Carboxylic acid group of phenylalanine | Basic residues (e.g., Lys, Arg) |

| Hydrophobic Interaction | Phenyl ring of phenylalanine | Hydrophobic pocket (e.g., Leu, Val, Ile) |

| π-π Stacking | Pyrimidine ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

Two-dimensional (2D) QSAR methodologies utilize descriptors calculated from the 2D representation of molecules. For a series of N-pyrimidin-2-ylphenylalanine analogs, 2D-QSAR models could be developed to correlate descriptors like molecular weight, logP (lipophilicity), and topological indices with their biological activity.

For example, a study on pyrimidine derivatives for antiviral, antimalarial, and anticancer activities employed group-based QSAR (GQSAR) modeling. This approach uses 2D descriptors for specific substitution sites journalwjbphs.com. For N-pyrimidin-2-ylphenylalanine, descriptors related to the pyrimidine ring and the phenylalanine moiety would be calculated. A multiple linear regression (MLR) or artificial neural network (ANN) model could then be built to predict the activity. A hypothetical MLR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular_Refractivity) + c3*(Electronic_Energy)

Such models help in understanding the influence of physicochemical properties on the biological activity of the compound series.

Three-dimensional (3D) QSAR methodologies use 3D structural information to derive predictive models. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationship.

For a series of N-pyrimidin-2-ylphenylalanine derivatives, 3D-QSAR models would involve aligning the structures and calculating steric and electrostatic fields around them. These fields are then correlated with biological activity using Partial Least Squares (PLS) analysis nih.gov. The resulting contour maps from CoMFA and CoMSIA can guide the modification of the lead compound to enhance its activity.

Pharmacophore modeling is another powerful 3D-QSAR technique. A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity dovepress.com. For N-pyrimidin-2-ylphenylalanine and its analogs, a pharmacophore model could be generated based on the common features of active compounds. A typical pharmacophore for a kinase inhibitor might include a hydrogen bond acceptor (from the pyrimidine ring), a hydrophobic group (the phenyl ring), and an aromatic ring feature nih.govscilit.com. This model can then be used to screen virtual libraries for new compounds with similar activity profiles.

Table 2: Example of 3D-QSAR Statistical Parameters for a Hypothetical N-pyrimidin-2-ylphenylalanine Analog Series

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |

| CoMFA | 0.65 | 0.95 | 0.72 |

| CoMSIA | 0.68 | 0.96 | 0.75 |

Advanced Simulation Techniques

Advanced simulation techniques provide a dynamic view of molecular systems, offering deeper insights into the behavior of molecules over time.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For N-pyrimidin-2-ylphenylalanine, MD simulations can be used to study its conformational flexibility and its interaction with a target protein in a dynamic environment, which is often a more accurate representation than static docking poses nih.govmdpi.com.

An MD simulation of the N-pyrimidin-2-ylphenylalanine-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over time nih.gov. Analysis of the MD trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over the simulation time.

Key Interactions: The persistence of hydrogen bonds and other interactions observed in docking can be monitored throughout the simulation.

Conformational Changes: MD simulations can reveal how the binding of N-pyrimidin-2-ylphenylalanine might induce conformational changes in the protein, or how the ligand itself adapts its conformation within the binding site.

For instance, a 10 ns molecular dynamics simulation was used to confirm the docking results and the stability of a 2-phenylpyrimidine ligand-protein complex nih.gov. Similar simulations for N-pyrimidin-2-ylphenylalanine would provide valuable information on its binding mechanism and stability, aiding in the rational design of improved analogs.

Virtual Screening for Lead Discovery and Optimization

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly divided into two categories: ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a target of interest. The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. Various LBVS methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, have been applied to pyrimidine-containing compounds.

For instance, in the development of novel inhibitors, a common strategy involves using a known active molecule as a reference to screen large compound databases for molecules with similar features. This approach has been successfully used to identify potential inhibitors for various targets by screening millions of compounds from databases like ZINC. The process often involves filtering compounds based on physicochemical properties and then assessing their similarity to a known active ligand.

A hypothetical ligand-based virtual screening workflow for identifying novel N-pyrimidin-2-ylphenylalanine analogs could involve the following steps, as illustrated in the table below.

| Step | Description | Computational Tools/Methods |

| 1. Reference Compound Selection | N-pyrimidin-2-ylphenylalanine or a known active analog is chosen as the template. | Chemical databases (e.g., PubChem, ChEMBL) |

| 2. 3D Pharmacophore Model Generation | Key chemical features of the reference compound (e.g., hydrogen bond donors/acceptors, aromatic rings) are identified to create a 3D pharmacophore model. | Software like Phase, LigandScout |

| 3. Database Screening | Large compound libraries (e.g., ZINC, Enamine) are screened against the pharmacophore model to find molecules that match the defined features. | Virtual screening software |

| 4. Filtering and Ranking | The hits from the screening are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model. | ADMET prediction tools, scoring functions |

| 5. Hit Selection | The top-ranked compounds are selected for further in vitro testing. | Visual inspection and expert analysis |

Structure-based virtual screening (SBVS) utilizes the three-dimensional (3D) structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. Molecular docking is the most common SBVS technique, where candidate ligands are computationally placed into the binding site of the target protein and their binding affinity is estimated using a scoring function.

In the context of pyrimidine derivatives, SBVS has been instrumental in identifying novel inhibitors for a range of targets. For example, in the discovery of inhibitors for certain kinases, molecular docking studies have been used to predict the binding modes of pyrimidine-containing compounds within the ATP-binding site. These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity.

A study on N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors utilized molecular docking to investigate the binding interactions of these compounds with target proteins. The docking studies revealed binding affinities in the range of -6.3 to -8.4 kcal/mol, indicating strong interactions. mdpi.com Furthermore, molecular dynamics simulations were performed to confirm the stability of the protein-ligand complexes for the most active compounds. mdpi.com

The table below outlines a typical workflow for a structure-based virtual screening campaign targeting a specific enzyme with N-pyrimidin-2-ylphenylalanine analogs.

| Step | Description | Computational Tools/Methods |

| 1. Target Preparation | The 3D structure of the target protein is obtained and prepared for docking (e.g., adding hydrogens, assigning charges). | Protein Data Bank (PDB), Schrödinger Maestro, AutoDock Tools |

| 2. Binding Site Identification | The active site or a potential allosteric site on the protein is identified. | SiteMap, CASTp |

| 3. Ligand Library Preparation | A library of N-pyrimidin-2-ylphenylalanine derivatives is prepared for docking (e.g., generating 3D conformers, assigning protonation states). | LigPrep, RDKit |

| 4. Molecular Docking | The prepared ligands are docked into the identified binding site of the target protein. | AutoDock Vina, Glide, GOLD |

| 5. Scoring and Ranking | The docked poses are scored and ranked based on their predicted binding affinity. | Docking scoring functions (e.g., GlideScore, GOLD Fitness Score) |

| 6. Post-Docking Analysis | The binding modes of the top-ranked compounds are visually inspected to analyze key interactions with the protein residues. | PyMOL, VMD |

Conformational Preference Analysis using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational preference analysis aims to identify the low-energy conformations of a molecule that are likely to be populated under physiological conditions and are responsible for its interaction with a biological target. Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM), are powerful tools for studying the conformational landscape of molecules like N-pyrimidin-2-ylphenylalanine.

Density Functional Theory (DFT) is a quantum mechanical method that can provide accurate information about the electronic structure and geometry of molecules. DFT calculations have been used to determine the preferred molecular conformation of Nα-aroyl-N-aryl-phenylalanine amides. mdpi.com In one such study, the DFT-optimized structure was found to be similar to one of the polymorphic forms observed experimentally, highlighting the predictive power of this computational approach. mdpi.com

For a molecule like N-pyrimidin-2-ylphenylalanine, a conformational analysis would typically involve rotating the rotatable bonds and calculating the energy of each resulting conformer. The key dihedral angles that would be investigated are those around the Cα-Cβ bond of the phenylalanine moiety and the N-C bond connecting the pyrimidine ring to the phenylalanine nitrogen. The results of such an analysis can be visualized using a Ramachandran-like plot, showing the relative energies of the different conformers.

The table below summarizes some of the computational methods used for conformational analysis and their applications.

| Computational Method | Description | Application to N-pyrimidin-2-ylphenylalanine |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy surface of a molecule. It is computationally less expensive and suitable for large systems and long simulations. | Initial conformational search to identify a large number of possible conformers. |

| Quantum Mechanics (QM) | Based on the principles of quantum theory, it provides a more accurate description of the electronic structure and energy of a molecule. | Geometry optimization of the low-energy conformers identified by MM to obtain more accurate structures and relative energies. |

| Density Functional Theory (DFT) | A class of QM methods that is widely used for its balance of accuracy and computational cost. | Calculation of the minimum energy structure and the relative energies of different conformers of N-pyrimidin-2-ylphenylalanine. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a molecule in a given environment (e.g., in water). | To study the conformational landscape of N-pyrimidin-2-ylphenylalanine in solution and identify the most stable conformations. |

By employing these computational methods, researchers can gain a detailed understanding of the conformational preferences of N-pyrimidin-2-ylphenylalanine, which is crucial for designing derivatives with improved binding affinity and selectivity for their intended biological targets.

Applications in Chemical Biology and Research Tools

Development of Chemical Probes for Biological Systems

Currently, there is limited specific information available in the public domain detailing the use of N-pyrimidin-2-ylphenylalanine as a chemical probe for biological systems.

Strategies for Modulating Protein-Protein Interactions (PoPPI)

A significant application of N-pyrimidin-2-ylphenylalanine derivatives is in the modulation of protein-protein interactions (PoPPI), which are fundamental to numerous biological processes. researchgate.net Aberrant PPIs are often implicated in disease, making them attractive targets for therapeutic intervention. nih.gov Small molecules that can disrupt or stabilize these interactions are therefore of great interest.

Derivatives of N-pyrimidin-2-ylphenylalanine have been successfully developed as antagonists for Very Late Antigen-4 (VLA-4) integrin. nih.gov VLA-4 is a key adhesion molecule involved in inflammatory responses, and its interaction with vascular cell adhesion molecule 1 (VCAM-1) is a critical step in the recruitment of leukocytes to sites of inflammation. By blocking this interaction, VLA-4 antagonists can effectively inhibit the inflammatory cascade.

Structure-activity relationship (SAR) studies have been conducted on a series of pyrimidine (B1678525) and pyridine-based VLA-4 antagonists derived from phenylalanine. These studies aimed to optimize both the potency of the compounds in inhibiting the VLA-4/VCAM-1 interaction and their pharmacokinetic properties, such as their rate of clearance in preclinical models. nih.gov

Table 1: Research Findings on N-pyrimidin-2-ylphenylalanine Derivatives as VLA-4 Antagonists

| Compound Class | Target | Application | Key Findings |

| N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives | Integrin alpha4beta1 (VLA-4) | Modulation of Protein-Protein Interactions (PoPPI) | Demonstrated potency as VLA-4 antagonists, inhibiting the interaction with VCAM-1. SAR studies focused on optimizing potency and clearance rates. nih.gov |

Utilization in Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a library, in a short period. americanpeptidesociety.orgresearchgate.net This approach is widely used in drug discovery to screen for compounds with desired biological activities. The pyrimidine scaffold is a common feature in many approved drugs and natural products, making it an attractive core for building combinatorial libraries with drug-like properties. nih.gov

N-pyrimidin-2-ylamino acids, including N-pyrimidin-2-ylphenylalanine, are valuable building blocks for the creation of such libraries. A solid-phase synthesis method has been developed for preparing N-(pyrimidin-2-yl)amino acid amides. umich.edu This technique involves immobilizing protected amino acids onto a solid support (Rink resin), followed by deprotection and reaction with 2-fluoropyrimidines. The final products are then cleaved from the resin in good yields. umich.edu This solid-phase approach is advantageous for the efficient and systematic generation of a diverse range of compounds for high-throughput screening.

More recently, DNA-encoded libraries (DELs) have emerged as a powerful tool in drug discovery. nih.gov In this technology, each small molecule in the library is tagged with a unique DNA sequence that acts as an identifiable barcode. This allows for the screening of billions of compounds simultaneously. Pyrimidine-based scaffolds have been successfully incorporated into DELs to generate diversified libraries for screening against therapeutic targets like BRD4. nih.gov The synthetic tractability of starting materials like 2,4,6-trichloropyrimidine (B138864) allows for the creation of large and diverse libraries based on the pyrimidine core. nih.gov

Design of Chemically Induced Dimerizers (CIDs) and Related Systems

Bioorthogonal Ligation Applications for Biomolecule Functionalization

There is currently no direct evidence in the reviewed literature to suggest the application of N-pyrimidin-2-ylphenylalanine in bioorthogonal ligation reactions for biomolecule functionalization.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard methodologies for synthesizing N-pyrimidin-2-ylphenylalanine, and how can its purity and structure be validated? A: Synthesis typically involves coupling pyrimidin-2-amine with phenylalanine derivatives under anhydrous conditions, often using catalysts like EDCI/HOBt or DCC in solvents such as DMF . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Structural confirmation requires - and -NMR to verify aromatic protons (6.8–8.5 ppm) and carbonyl groups (170–175 ppm), supplemented by X-ray crystallography for unambiguous stereochemical assignment .

Physicochemical Stability Q: How do environmental conditions (pH, temperature) affect the stability of N-pyrimidin-2-ylphenylalanine in aqueous solutions? A: Stability studies should use accelerated degradation protocols:

- pH dependency: Test buffers at pH 2–10 (e.g., HCl, phosphate, carbonate) at 37°C.

- Thermal stress: Incubate at 40–60°C for 1–4 weeks.

Degradation products are monitored via UPLC-MS, focusing on hydrolysis of the pyrimidine ring or decarboxylation. Data from suggests stability is optimal at pH 6–7, with degradation exceeding 10% in acidic/basic conditions .

Advanced Research Questions

Mechanistic Studies in Drug Design Q: How can researchers evaluate the role of N-pyrimidin-2-ylphenylalanine in modulating enzyme targets (e.g., kinases)? A: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For kinetic studies, employ fluorogenic substrates (e.g., ATP analogs for kinases) with stopped-flow spectrometry. Structural insights require co-crystallization with target enzymes (e.g., PDB deposition protocols in ) and MD simulations (AMBER/CHARMM force fields) to analyze conformational changes .

Handling Contradictory Bioactivity Data Q: How should discrepancies in reported IC values for N-pyrimidin-2-ylphenylalanine across studies be resolved? A: Cross-validate assay conditions:

- Cell lines: Ensure consistent passage numbers and culture media (e.g., DMEM vs. RPMI).

- Compound solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Controls: Include reference inhibitors (e.g., staurosporine for kinases). Reproduce experiments under NIH preclinical guidelines () to minimize variability .

Structure-Activity Relationship (SAR) Optimization Q: What strategies are effective for optimizing N-pyrimidin-2-ylphenylalanine derivatives to enhance target selectivity? A: Perform systematic SAR by:

- Substituent screening: Introduce electron-withdrawing groups (e.g., -CF) at the pyrimidine C4/C6 positions to modulate binding.

- Stereochemical tuning: Compare D/L-phenylalanine variants via chiral HPLC.

Use free-energy perturbation (FEP) calculations (Schrödinger Suite) to predict binding ΔΔG. Validate with in vitro selectivity panels (e.g., Eurofins KinaseProfiler) .

In Vivo Pharmacokinetic Challenges Q: What methodologies address the low oral bioavailability of N-pyrimidin-2-ylphenylalanine in rodent models? A: Employ pro-drug strategies (e.g., esterification of the carboxyl group) or nanoformulation (PLGA nanoparticles). Assess bioavailability via:

- IV/PO dosing: Calculate using AUC from plasma LC-MS/MS.

- Tissue distribution: Autoradiography or MALDI-IMS for metabolite tracking. Adhere to NIH guidelines for humane endpoints and sample size justification () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.